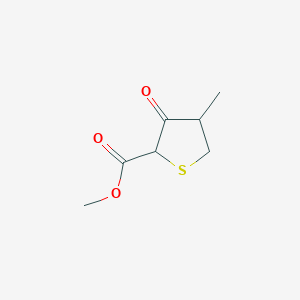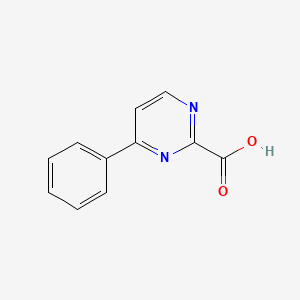
4-Phenylpyrimidine-2-carboxylic acid
Vue d'ensemble
Description
4-Phenylpyrimidine-2-carboxylic acid, with the chemical formula C₁₁H₈N₂O₂ , is an aromatic heterocyclic compound. It contains two nitrogen atoms at positions 1 and 3 of the six-membered pyrimidine ring. This compound exists as a solid and is typically stored in an inert atmosphere at temperatures between 2°C and 8°C. Its IUPAC name is 4-phenyl-2-pyrimidinecarboxylic acid .
Synthesis Analysis
Various methods have been reported for the synthesis of pyrimidines. One such approach involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .
Molecular Structure Analysis
Chemical Reactions Analysis
The synthesis of pyrimidines involves various methods, including oxidative annulation and activation of acetophenone-formamide conjugates. These reactions lead to the formation of diverse pyrimidine derivatives with potential pharmacological effects .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Luminescent Properties and Frameworks
4-Phenylpyrimidine-2-carboxylic acid demonstrates significant potential in the field of luminescent materials. Research indicates that lanthanide frameworks synthesized with this compound show characteristic red or green emission, attributed to Eu3+ and Tb3+ ions. These materials have applications in the development of new luminescent devices due to their unique photoluminescence behavior (Jia et al., 2014).
Liquid Crystal Characteristics
The compound's derivatives have been studied for their liquid-crystal characteristics. Aryl esters of 4-phenylpyrimidine-2-carboxylic acid exhibit nematic liquid crystal properties with a stable mesophase. This suggests potential uses in the field of liquid crystal displays and other related technologies (Mikhaleva et al., 1986).
Antimicrobial Applications
Some derivatives of 4-phenylpyrimidine-2-carboxylic acid have shown promising antimicrobial properties. For example, certain mercapto-and aminopyrimidine derivatives have been effective against pathogenic microorganisms, indicating potential applications in the development of new antimicrobial agents (El-kerdawy et al., 1990).
Synthesis of Pyrimidine Derivatives
The synthesis of novel pyrimidine derivatives from 4-phenylpyrimidine-2-carboxylic acid has been an area of research interest. These derivatives are significant due to their potential applications in various fields, including medicinal chemistry and materials science (Brown & Waring, 1977).
Potential in Nonlinear Optics
4-Phenylpyrimidine-2-carboxylic acid derivatives have shown promise in the field of nonlinear optics (NLO). The NLO properties of these compounds are larger compared to standard molecules, which suggests their potential use in optoelectronic applications (Hussain et al., 2020).
Mécanisme D'action
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of vital inflammatory mediators, including prostaglandin E₂, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins. Numerous pyrimidines exhibit potent anti-inflammatory effects .
Safety and Hazards
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
Orientations Futures
Propriétés
IUPAC Name |
4-phenylpyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGSNIRNGQVKJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70503351 | |
| Record name | 4-Phenylpyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylpyrimidine-2-carboxylic acid | |
CAS RN |
74647-39-5 | |
| Record name | 4-Phenylpyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70503351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



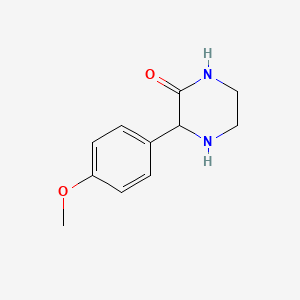
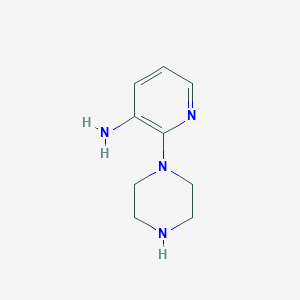



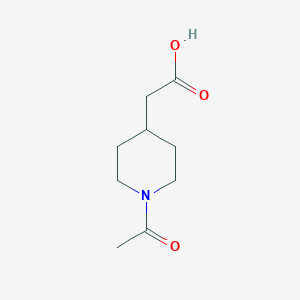
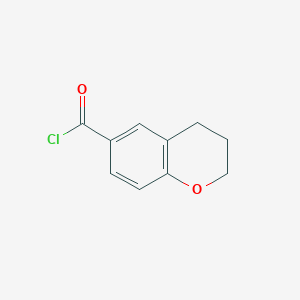
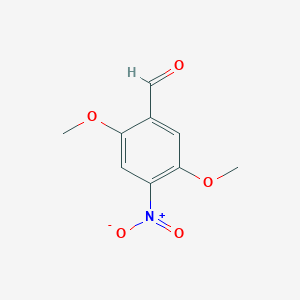
![2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1354503.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1354504.png)
![2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide](/img/structure/B1354505.png)

![1,4-Dioxaspiro[4.4]nonan-6-ylmethanol](/img/structure/B1354515.png)
